molecular formula C19H22N4O3 B2968788 Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate CAS No. 2309773-16-6

Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate

Cat. No.: B2968788
CAS No.: 2309773-16-6
M. Wt: 354.41
InChI Key: MZTGRCLKRCDSGV-UHFFFAOYSA-N
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Description

Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a piperidine-3-carboxamido group linked to a 6-methylpyridazine ring.

Properties

IUPAC Name

methyl 2-[[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13-9-10-17(22-21-13)23-11-5-6-14(12-23)18(24)20-16-8-4-3-7-15(16)19(25)26-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTGRCLKRCDSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Methyl Benzoate Derivatives

The compound shares structural similarities with several methyl benzoate esters listed in pesticide registries. Below is a comparative analysis based on substituent groups, applications, and inferred structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name Key Substituents Primary Use Notes
Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate 6-methylpyridazinyl, piperidine-3-carboxamido Hypothesized herbicide (based on analogs) Unique pyridazine-piperidine hybrid; potential novel mode of action
Tribenuron-methyl 4,6-dimethoxy-2-pyrimidinyl, sulfonylurea Herbicide (sulfonylurea class) Inhibits acetolactate synthase (ALS) in weeds
Pyriminobac-methyl 4,6-dimethoxy-2-pyrimidinyl, methoxyiminoethyl Herbicide Targets grass weeds in rice paddies
Imazamethabenz-methyl 4,5-dihydroimidazol-2-yl, isopropyl-methyl Herbicide (imidazolinone class) ALS inhibitor; used in cereal crops
Haloxyfop-methyl 3-chloro-5-(trifluoromethyl)-2-pyridinyl, phenoxypropanoate Herbicide (aryloxyphenoxypropionate class) Inhibits acetyl-CoA carboxylase (ACC) in grasses
Diclofop-methyl 2,4-dichlorophenoxy, phenoxypropanoate Herbicide ACC inhibitor; controls broadleaf weeds

Structural and Functional Insights

a. Heterocyclic Moieties
  • Pyridazine vs. Pyrimidine/Imidazole: The target compound’s 6-methylpyridazine group differs from pyrimidine (in tribenuron-methyl and pyriminobac-methyl) or imidazole (in imazamethabenz-methyl). Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets, while pyrimidine and imidazole are common in ALS inhibitors .
  • This could influence target selectivity.
b. Functional Group Impact
  • Methyl Ester : All compounds share a methyl ester, which improves lipid solubility for foliar absorption. However, metabolic hydrolysis to carboxylic acids (active forms) varies with substituents.
  • Chloro/Trifluoromethyl Groups : Haloxyfop-methyl’s trifluoromethyl group enhances lipophilicity and resistance to degradation, a feature absent in the target compound .
c. Hypothesized Mode of Action

While tribenuron-methyl and imazamethabenz-methyl inhibit ALS, and haloxyfop/diclofop-methyl target ACC, the pyridazine-piperidine hybrid may act on novel targets, such as GABA receptors or cytochrome P450 enzymes, common in newer agrochemicals.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Substituted piperidine derivatives (e.g., 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid) are synthesized via nucleophilic substitution or coupling reactions, as seen in structurally related compounds .
  • Amide bond formation : The piperidine-carboxylic acid intermediate is coupled to 2-aminobenzoate esters using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Esterification : Final methyl ester formation may involve acid-catalyzed esterification or protection/deprotection strategies.
    Key intermediates include 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid and 2-aminobenzoic acid derivatives. Palladium-catalyzed cross-coupling reactions, as described in analogous syntheses, are critical for introducing heterocyclic moieties .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?

  • HPLC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates or degradation products) .
  • NMR spectroscopy : Confirms regiochemistry of the pyridazine and piperidine rings, as well as ester and amide bond formation (e.g., ¹H-NMR for methyl ester protons at ~3.8 ppm).
  • Melting point analysis : Matches reported values (e.g., 185–186.5°C for related piperidine-pyridazine derivatives) to ensure crystallinity and purity .
  • Elemental analysis : Verifies stoichiometric composition of C, H, and N.

Advanced: How can researchers resolve contradictory bioactivity data across studies, such as variations in IC₅₀ values?

Contradictions often arise from differences in assay conditions. Methodological considerations include:

  • Standardized assay protocols : Control variables like buffer pH (e.g., ammonium acetate buffer at pH 6.5 for stability ), incubation time, and solvent composition (DMSO concentration ≤1%).
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Impurity profiling : Use reference standards (e.g., EP/BP impurities guidelines ) to rule out interference from byproducts like oxidized or hydrolyzed derivatives.

Advanced: What structural modifications to the pyridazine or benzoate moieties have been explored to enhance bioactivity, and how do these alterations impact pharmacokinetics?

  • Pyridazine modifications : Introducing electron-withdrawing groups (e.g., fluoro or chloro substituents) can enhance target binding but may reduce solubility. For example, 6-fluoro-pyridazine analogs show improved inhibition in kinase assays .
  • Benzoate ester replacement : Replacing the methyl ester with prodrug moieties (e.g., ethyl or tert-butyl esters) can modulate lipophilicity and oral bioavailability.
  • Piperidine linker optimization : Rigidifying the piperidine ring via sp³-hybridized substituents (e.g., methyl groups at C3) improves metabolic stability, as demonstrated in related piperidine-carboxamide scaffolds .

Basic: What are the stability considerations for this compound under various storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyridazine ring.
  • Moisture control : Desiccate to avoid hydrolysis of the methyl ester or amide bond.
  • Temperature : Long-term storage at –20°C is recommended, as elevated temperatures (>25°C) accelerate decomposition, as observed in structurally similar esters .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : Use X-ray crystallography data (if available) of target proteins (e.g., kinases) to predict binding poses of the benzoate-pyridazine scaffold.
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to prioritize synthetic targets.
  • MD simulations : Assess the stability of ligand-protein complexes over time, focusing on the piperidine linker's conformational flexibility .

Basic: What are the recommended methods for quantifying this compound in biological matrices?

  • LC-MS/MS : Offers high sensitivity for pharmacokinetic studies (LOQ ≤1 ng/mL). Use deuterated internal standards to correct for matrix effects.
  • UV-Vis spectroscopy : Quantify in vitro samples at λ ≈ 260–280 nm (pyridazine absorption band) with a validated calibration curve .

Advanced: How do stereochemical variations in the piperidine ring influence pharmacological activity?

  • Chiral resolution : Separate enantiomers using chiral HPLC (e.g., amylose-based columns) and test individually.
  • Activity cliffs : Minor stereochemical changes (e.g., axial vs. equatorial substituents) can drastically alter binding kinetics, as seen in piperidine-containing drugs like levofloxacin .

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